Diglyme-d14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

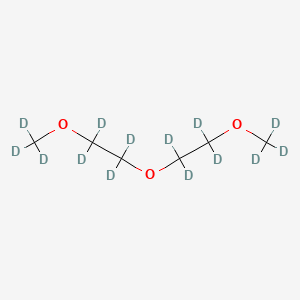

Diglyme-d14 is the labelled analogue of Diglyme . It is used as a reaction medium for Grignard and similar synthesis . The molecular formula of Diglyme-d14 is C6D14O3 and it has a molecular weight of 148.26 . It appears as a colorless oily matter .

Synthesis Analysis

Diglyme-d14 can be synthesized through the reaction of diethylene glycol dimethyl ether and deuterium oxide in the presence of a catalyst, such as sodium or potassium hydroxide. Various methods of synthesis, such as heating and sonicating, have been reported in the literature.

Molecular Structure Analysis

The molecular structure of Diglyme-d14 was investigated using 2H solid-state NMR . Two diglyme molecules coordinate to each sodium ion rigidly, except for rotation of the methyl groups at low temperatures below 233 K . At room temperature, diglyme weakly coordinates to a Na ion through one oxygen atom of the ligand and rotates around the O-Na axis .

Chemical Reactions Analysis

Diglyme-d14 is used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient . In the manufacturing step involving diglyme, the carboxylic acid group in P0 is reduced to an alcohol in the presence of sodium borohydride, lewis acid, and diglyme as process solvent .

Physical And Chemical Properties Analysis

Diglyme-d14 is slightly soluble in Chloroform, Methanol . It has a boiling point of 162°C and a melting point of -68°C . The density of Diglyme-d14 is 1.035 g/cm3 .

Applications De Recherche Scientifique

Environmental Testing

Diglyme-d14 is used as a reference standard for environmental testing . It helps in adhering to ever-changing regulations in environmental testing .

Energy Storage

Diglyme-d14 has been used in the development of high and intermediate temperature sodium–sulfur batteries for energy storage . It plays a crucial role in the electrolyte design strategies and research progress for room-temperature sodium-ion batteries .

Battery Technology

In the field of battery technology, Diglyme-d14 is used in the study of graphite anodes in lithium-ion batteries . It also contributes to the understanding of the Na storage behavior of graphite anodes in low-concentration imidazole-based electrolytes .

Potassium Ion Batteries

Diglyme-d14 is used in the research of potassium ion batteries. It helps in understanding the solid electrolyte interphase (SEI) in potassium ion batteries .

Sodium Ion Batteries

In sodium-ion batteries, Diglyme-d14 is used to maximize the sodium storage capacity of pure carbon material . It also aids in achieving superb sodium storage performance on carbon anodes through an ether-derived solid electrolyte interphase .

Biomaterials Research

Diglyme-d14 extends its application to biomaterials research, particularly in modifying surfaces for studying cell interactions. This includes the investigation of diglyme plasma polymers on amyloid fibril networks, which is key for developing biomimetic materials.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Diglyme-d14, also known as 1,1,2,2-tetradeuterio-diethylene glycol dimethyl ether-d14, is primarily used as a solvent in NMR spectroscopy.

Action Environment

The action of Diglyme-d14 can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, it is classified as a flammable liquid, and thus, precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-ZLKPZJALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diglyme-d14 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)